Product packaging for 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol(Cat. No.:CAS No. 1261800-66-1)

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B3095043
CAS No.: 1261800-66-1
M. Wt: 239.19 g/mol
InChI Key: AVSSQICYVKXAJS-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is a fluorinated organic compound offered for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. This chemical features a pyridine ring substituted with a hydroxyl group and a 3-(trifluoromethyl)phenyl group, a structure of significant interest in modern chemical research . Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in the development of advanced agrochemicals and pharmaceuticals . The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization, as it can profoundly influence a molecule's biological activity, metabolic stability, and cell membrane permeability . In the agrochemical sector, TFMP derivatives are found in numerous active ingredients, functioning as herbicides, insecticides, and fungicides . In pharmaceutical research, the trifluoromethyl group is present in approximately 40% of all fluorinated pharmaceutical compounds, and TFMP-based molecules are being investigated in clinical trials for various applications . The unique electronic and steric properties of the trifluoromethyl group and the pyridine ring make this compound a valuable building block for constructing complex molecules for discovery chemistry and material science . Researchers can use this compound to explore structure-activity relationships and develop new active substances. Please handle this material with care and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3NO B3095043 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261800-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(17)7-16-6-9/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSSQICYVKXAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683017
Record name 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261800-66-1
Record name 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol and Its Analogues

Established Synthetic Routes to the Pyridinol Core

The construction of the functionalized pyridin-3-ol core is a critical aspect of the synthesis of 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol and its analogues. Established methodologies often rely on multi-step sequences to build the pyridine (B92270) ring with the required hydroxylation pattern, followed by the introduction of the aryl substituent.

Multi-step Reaction Sequences for Functionalized Pyridines

Multi-step syntheses provide a versatile platform for the preparation of polysubstituted pyridines, allowing for the controlled introduction of various functional groups. A common strategy involves the construction of a pre-functionalized pyridine ring that can be subsequently modified. For instance, a two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been reported, which starts from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones. These pyranones are refluxed with ammonium (B1175870) acetate (B1210297) in acetic acid to form the corresponding pyridones, which are then debenzylated to yield the desired 3-hydroxypyridin-4(1H)-ones. nih.gov While this provides a route to a 3-hydroxypyridine (B118123) scaffold, further modifications would be necessary to achieve the specific substitution pattern of this compound.

Another approach involves the synthesis of a suitable precursor like 5-bromopyridin-3-ol, which can then undergo a cross-coupling reaction. The synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine (B18299) has been reported, which could potentially be converted to 5-bromopyridin-3-ol. google.com These multi-step sequences, while often reliable, can be lengthy and may require purification of intermediates at each stage.

Coupling Reactions for Aromatic Substituents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and a primary method for introducing aryl substituents onto heterocyclic rings like pyridine. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.

A highly relevant example is the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol, an analogue of the target molecule. This compound was prepared via a palladium-catalyzed cross-coupling reaction between 6-bromo-3-pyridinol and (3,5-bis(trifluoromethyl)phenyl)boronic acid. nih.gov This suggests a direct and efficient strategy for the synthesis of this compound by coupling 5-bromopyridin-3-ol with (3-(trifluoromethyl)phenyl)boronic acid. The general conditions for such a Suzuki coupling reaction are outlined in the table below.

Table 1: General Conditions for Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyridin-3-ols
ParameterConditionReference
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ mdpi.comnih.govias.ac.in
BaseK₂CO₃, Cs₂CO₃, K₃PO₄ nih.govrsc.org
SolventDME, 1,4-Dioxane/H₂O, Toluene mdpi.comnih.gov
Boronic Acid(3-(Trifluoromethyl)phenyl)boronic acidInferred from nih.gov
Aryl Halide5-Bromopyridin-3-olInferred from google.comnih.gov

The Negishi coupling, which utilizes organozinc reagents, represents another viable cross-coupling strategy for the formation of C-C bonds between sp² centers and could be employed for the synthesis of 5-aryl-pyridin-3-ols. chemrxiv.org

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic methodology have focused on improving efficiency, selectivity, and sustainability. These novel strategies are applicable to the synthesis of complex molecules like this compound.

Chemo-, Regio-, and Stereoselective Approaches

Achieving high regioselectivity in the functionalization of polysubstituted pyridines is a significant challenge. In the context of Suzuki-Miyaura coupling on polyhalogenated pyridines, the choice of catalyst and reaction conditions can dictate which halogen is substituted. For instance, in the coupling of 2,4-dibromopyridine, the reaction regioselectively occurs at the 2-position. researchgate.net For the synthesis of the target molecule, the regioselective synthesis of the 5-bromopyridin-3-ol precursor is crucial. The synthesis of 2,3,5-trisubstituted pyridines with high regioselectivity has been reported using 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile building block. nih.gov

Furthermore, multicomponent reactions (MCRs) offer a powerful approach to construct complex molecules in a single step, often with high chemo- and regioselectivity. A one-pot, four-component reaction has been utilized for the synthesis of novel pyridine derivatives under microwave irradiation, demonstrating excellent yields and short reaction times. nih.govresearchgate.net The development of an MCR that directly yields the 5-aryl-pyridin-3-ol scaffold would represent a significant advancement.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of pyridine derivatives, several green methodologies have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govorganic-chemistry.orgmdpi.commdpi.com This technique has been successfully applied to the one-pot, four-component synthesis of pyridine derivatives and the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.net The Suzuki-Miyaura coupling for the synthesis of this compound could likely be optimized using microwave heating to reduce reaction times and energy consumption.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound has been used in the synthesis of various heterocyclic compounds, including pyridines and their fused derivatives. researchgate.netelsevierpure.comresearchgate.netrsc.orgnih.gov This method offers an energy-efficient alternative to conventional heating.

Table 2: Comparison of Green Synthesis Methods for Pyridine Derivatives
MethodAdvantagesReferences
Microwave-AssistedShorter reaction times, higher yields, energy efficiency nih.govresearchgate.netnih.gov
Ultrasound-AssistedEnhanced reaction rates, reduced energy consumption, can be used in multicomponent reactions researchgate.netelsevierpure.comrsc.org
Multicomponent ReactionsHigh atom economy, reduced waste, step-efficient nih.govresearchgate.netresearchgate.netmdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. The Suzuki-Miyaura reaction, a probable key step in the synthesis of this compound, has been the subject of extensive mechanistic studies.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The regioselectivity of the reaction with polyhalogenated pyridines is influenced by the electronic and steric properties of the pyridine ring and the nature of the palladium catalyst and ligands. researchgate.netrsc.org Mechanistic investigations of Rh(I)-catalyzed asymmetric Suzuki-Miyaura coupling have also been reported, providing insights into the factors controlling stereoselectivity. researchgate.netchemrxiv.org While these studies provide a general framework, the specific mechanistic details for the coupling of 5-bromopyridin-3-ol would require further investigation to fully understand the factors governing the regioselectivity and efficiency of the synthesis of this compound.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

The transition from small-scale discovery synthesis to larger-scale laboratory production of this compound and its analogues necessitates careful consideration of various factors to ensure safety, efficiency, and reproducibility. Process optimization is crucial for developing a robust and scalable synthetic route. Key areas of focus include the selection of starting materials, reaction conditions, and purification methods that are amenable to larger quantities.

One of the primary challenges in scaling up the synthesis of bi-aryl compounds like this compound is the management of reaction exotherms, ensuring efficient mixing, and handling of potentially hazardous reagents and intermediates in larger volumes. The choice of synthetic methodology, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, significantly impacts the scalability of the process. numberanalytics.comnumberanalytics.com

For instance, in a Suzuki-Miyaura coupling approach, the reaction between a boronic acid derivative and a pyridine halide, several parameters must be optimized for scale-up. numberanalytics.com These include catalyst loading, choice of base and solvent, and reaction temperature. numberanalytics.comscite.ai While palladium catalysts are highly effective, their cost and the need for removal from the final product are significant considerations in large-scale synthesis. researchgate.net Optimizing the catalyst loading to the lowest effective level is a key aspect of process optimization. acsgcipr.org

The following table summarizes key parameters that require optimization during the scale-up of a typical Suzuki-Miyaura coupling for the synthesis of this compound analogues.

ParameterSmall-Scale (mg) ConsiderationsScale-Up (g to kg) Challenges & Optimization Strategies
Catalyst LoadingOften high to ensure reaction completion.Minimize loading to reduce cost and ease purification. Screen different catalysts and ligands for higher turnover numbers. numberanalytics.comacsgcipr.org
Solvent SelectionWide range of solvents may be used.Select solvents based on safety, environmental impact, cost, and ease of removal. Ensure all reactants and intermediates are sufficiently soluble. catsci.com
Base SelectionStrong, soluble bases are common.Use of inorganic bases may be preferred for cost and ease of removal. Slurrying of reaction mixtures can be an issue and needs to be addressed. catsci.com
Temperature ControlEasily managed with standard lab equipment.Exothermic reactions require careful monitoring and cooling to prevent runaways. Oil baths may need to be replaced with more controlled heating/cooling systems. sigmaaldrich.com
Reaction TimeOften run to completion overnight.Optimize for shorter reaction times to increase throughput. Monitor reaction progress closely using techniques like HPLC. catsci.com
Work-up & PurificationChromatography is common.Develop crystallization or extraction procedures to avoid chromatography. Minimize solvent volumes and waste generation. numberanalytics.comscite.ai

Similarly, for Buchwald-Hartwig amination, which can also be employed to construct the C-N bond in related analogues, a thorough screening of palladium sources, ligands, and bases is essential for identifying the optimal catalyst system for a given substrate. numberanalytics.comcatsci.com The use of pre-formed, air-stable catalysts can simplify handling and improve reproducibility on a larger scale. sigmaaldrich.com Design of Experiments (DoE) can be a powerful tool to efficiently explore the multi-dimensional parameter space and identify optimal reaction conditions. acsgcipr.orgbristol.ac.uk

A critical aspect of process optimization is the development of robust analytical methods to monitor reaction progress and assess product purity. catsci.com High-performance liquid chromatography (HPLC) is often the method of choice for this purpose. Establishing baseline resolution of reactants, intermediates, and the final product is necessary for accurate monitoring. catsci.com

Furthermore, the physical properties of intermediates and the final product, such as solubility and crystallinity, play a significant role in the ease of scale-up. A crystalline product is generally easier to purify by recrystallization, which is a more scalable technique than column chromatography.

In a hypothetical scale-up of a Suzuki-Miyaura coupling to synthesize a 5-aryl-pyridin-3-ol derivative, a research team might generate data similar to that presented in the table below, illustrating the optimization process.

ExperimentCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
1 (Initial)5K2CO3Dioxane/H2O100127592
22K2CO3Dioxane/H2O100127291
32K3PO4Dioxane/H2O10088595
42K3PO42-MeTHF/H2O8088897
5 (Optimized)1.5K3PO42-MeTHF/H2O8069098

This iterative process of optimization, focusing on key reaction parameters, is fundamental to developing a laboratory synthesis that is not only high-yielding and produces pure material but is also safe, economical, and readily scalable.

Chemical Reactivity and Transformation Studies of 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.com The presence of the hydroxyl group at the 3-position, however, acts as an activating, ortho-, para-directing group, thereby increasing the electron density of the pyridine ring and facilitating electrophilic attack. Conversely, the 5-substituted trifluoromethylphenyl group exerts a deactivating effect.

Theoretical studies and experimental data on related 3-hydroxypyridine (B118123) derivatives show that the site of electrophilic attack is highly dependent on the reaction conditions, particularly the pH. In acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This significantly deactivates the ring towards electrophilic attack. For instance, the nitration of 3-hydroxypyridine in a strong acid medium proceeds through its conjugate acid, with the substitution occurring at the 2-position. rsc.org In contrast, under neutral or basic conditions, the free hydroxyl group directs electrophiles to the ortho (2- and 4-) and para (6-) positions.

For 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol, the positions most susceptible to electrophilic attack would be C-2, C-4, and C-6. The steric hindrance from the adjacent bulky trifluoromethylphenyl group at C-5 might disfavor substitution at the C-4 and C-6 positions to some extent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Influence Predicted Reactivity
C-2 Activated by OH group Favorable
C-4 Activated by OH group, sterically hindered Moderately favorable

Nucleophilic Reactions Involving the Pyridinol Moiety

The pyridine nucleus is inherently electron-deficient and becomes highly susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized or when the ring bears electron-withdrawing groups. Nucleophilic substitution reactions on pyridine are more facile than on benzene, especially at the 2- and 4-positions. chemistry-online.com In this compound, the trifluoromethylphenyl group at the 5-position further enhances the electrophilicity of the ring.

The pyridinol moiety can also exhibit ambident nucleophilic character. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide-like species, which is a potent oxygen nucleophile. This allows for reactions at the oxygen atom. Alternatively, the pyridine nitrogen, with its lone pair of electrons, can act as a nitrogen nucleophile. Studies on the reaction of pyridin-3-ol with pentafluoropyridine (B1199360) have shown that it reacts at the oxygen atom. researchgate.net

Derivatization Strategies via the Hydroxyl Group

The hydroxyl group at the 3-position is a key site for derivatization, enabling the synthesis of a wide array of analogs with modified physicochemical properties. Standard functionalization reactions for hydroxyl groups can be readily applied. nih.gov

Esterification and Etherification: The hydroxyl group can be acylated with acyl chlorides or anhydrides in the presence of a base to form esters. Similarly, etherification can be achieved by reacting the corresponding pyridinolate with alkyl halides.

Cross-Coupling Reactions: A powerful strategy for derivatization involves the conversion of the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). This triflate can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position. researchgate.net

Table 2: Examples of Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagents Product Type
Acylation Acetyl chloride, pyridine O-acetylated pyridinol
Etherification Sodium hydride, methyl iodide O-methylated pyridinol
Triflation Triflic anhydride, pyridine Pyridin-3-yl triflate

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. wikipedia.org It readily reacts with acids to form pyridinium salts. dergipark.org.tr This property is fundamental to its behavior in biological systems and for purification purposes.

Alkylation and Acylation: The nitrogen atom can be alkylated with alkyl halides to form N-alkylpyridinium salts. wikipedia.org Acylation with acyl halides leads to N-acylpyridinium salts, which are highly reactive intermediates and are particularly susceptible to nucleophilic attack on the pyridine ring. mdpi.com The formation of these pyridinium salts increases the electron deficiency of the ring system, facilitating dearomatizing nucleophilic additions. nih.govacs.org

N-Oxidation: The nitrogen can be oxidized to an N-oxide using oxidizing agents like peracids (e.g., m-CPBA). wikipedia.org The resulting pyridine N-oxide exhibits altered reactivity; it activates the 2- and 4-positions for both nucleophilic and electrophilic attack. scripps.edu

Functionalization of the Trifluoromethylphenyl Ring

The trifluoromethyl (-CF3) group is a strongly electron-withdrawing and deactivating group for electrophilic aromatic substitution. nih.gov Therefore, any electrophilic substitution on the phenyl ring of this compound would be significantly slower than on benzene and would be directed to the meta-positions relative to the -CF3 group (i.e., positions 2', 4', and 6' of the phenyl ring).

Conversely, the electron-withdrawing nature of the -CF3 group activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. However, for SNAr to occur, a suitable leaving group (such as a halogen) must be present on the trifluoromethylphenyl ring.

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound is influenced by both the pyridinol and the trifluoromethylphenyl moieties. The pyridine ring can undergo reduction, typically to piperidine (B6355638) derivatives, under various conditions, including catalytic hydrogenation or with hydride-reducing agents. chemistry-online.com The presence of the electron-withdrawing trifluoromethyl group can affect the reduction potential.

Coordination Chemistry and Ligand Design Principles of 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol

Complexation with Transition Metal Ions

The presence of both a pyridyl nitrogen and a hydroxyl oxygen atom allows 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol to act as a versatile ligand for a variety of transition metal ions. The trifluoromethyl group on the phenyl ring is expected to influence the electronic properties of the ligand, primarily through its strong electron-withdrawing nature. This can enhance the acidity of the hydroxyl proton and affect the stability of the resulting metal complexes.

The stoichiometry of complexes formed between this compound and transition metal ions is anticipated to vary depending on the metal's preferred coordination number, oxidation state, and the reaction conditions. Common stoichiometries are expected to be 1:1, 1:2, and 1:3 (metal:ligand).

The stability of these complexes is governed by the equilibrium constant for their formation, known as the stability constant (β) wikipedia.orgscispace.com. While specific experimental data for this ligand is not available, the stability of its complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The strong electron-withdrawing effect of the trifluoromethyl group may lead to slightly lower stability constants compared to unsubstituted pyridin-3-ol complexes, due to a decrease in the basicity of the coordinating nitrogen atom.

Table 1: Predicted Stepwise Stability Constants (log K) for Divalent Transition Metal Complexes with this compound in Aqueous Solution at 25°C.

Metal Ionlog K₁log K₂log K₃
Mn²⁺3.83.12.5
Fe²⁺4.53.72.9
Co²⁺5.24.33.5
Ni²⁺5.94.83.9
Cu²⁺7.56.4-
Zn²⁺4.94.13.3

Note: The values in this table are hypothetical and are projected based on known stability constants for similar pyridine-based ligands and the electronic effects of the trifluoromethyl substituent.

This compound can exhibit several coordination modes, largely dictated by the nature of the metal ion and the pH of the medium. The pyridyl nitrogen is a primary coordination site. The hydroxyl group can either remain protonated and not coordinate, or it can be deprotonated to form a pyridinolate, which can then coordinate to the metal ion.

Monodentate N-coordination: At low pH, the ligand is likely to coordinate in a monodentate fashion through the pyridine (B92270) nitrogen, with the hydroxyl group remaining protonated. This is a common coordination mode for pyridine-based ligands jscimedcentral.comwikipedia.orgjscimedcentral.com.

Bidentate N,O-chelation: Upon deprotonation of the hydroxyl group, the ligand can act as a bidentate N,O-chelating agent, forming a stable five-membered ring with the metal center. This chelate effect significantly enhances the stability of the resulting complex wikipedia.org. This mode of coordination is well-documented for hydroxypyridine-based ligands researchgate.netresearchgate.netrsc.orgnih.govrsc.org.

Bridging Coordination: The pyridinolate form of the ligand can also act as a bridging ligand between two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.

The resulting coordination geometries are dependent on the metal ion and the ligand-to-metal ratio. For example, with a 1:2 metal-to-ligand ratio, square planar or tetrahedral geometries are plausible for metals like Cu(II) and Ni(II), while octahedral geometries are expected for 1:3 complexes with ions such as Co(III) or Fe(III) wikipedia.orgresearchgate.netresearchgate.net.

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound.

Metal IonLigand-to-Metal RatioLikely Coordination Geometry
Cu(II)1:2Distorted Octahedral / Square Planar
Ni(II)1:2Square Planar / Tetrahedral
Co(II)1:2Tetrahedral
Co(III)1:3Octahedral
Fe(III)1:3Octahedral
Zn(II)1:2Tetrahedral

Note: This table presents expected geometries based on the coordination preferences of the metal ions and principles of coordination chemistry.

Main Group Element Interactions and Adduct Formation

While the coordination chemistry of pyridine-based ligands with transition metals is extensive, their interactions with main group elements are less commonly studied but equally significant. The Lewis basicity of the pyridine nitrogen allows for the formation of adducts with Lewis acidic main group elements such as boron, aluminum, and tin. For instance, pyridine is known to form a stable adduct with borane (BH₃py) wikipedia.org. It is expected that this compound would similarly form adducts with various main group element compounds. The electron-withdrawing trifluoromethyl group would likely reduce the Lewis basicity of the pyridine nitrogen, leading to weaker adducts compared to unsubstituted pyridine.

Supramolecular Assembly Driven by Coordination

The directional nature of metal-ligand coordination bonds makes this compound a valuable building block for the construction of supramolecular assemblies. By employing metal ions with specific coordination geometries, it is possible to direct the self-assembly of discrete molecular architectures such as molecular squares, cages, and polymers rsc.orgnih.govsemanticscholar.org. The rigid nature of the pyridine and phenyl rings provides a well-defined structural framework.

Computational Studies on Ligand-Metal Interactions

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the nature of ligand-metal interactions. These studies can be used to predict the stability of different coordination modes, calculate bond energies, and visualize molecular orbitals involved in bonding researchgate.netmdpi.comrsc.orgresearchgate.net.

Table 3: Hypothetical Calculated Interaction Energies for M-N and M-O Bonds in a 1:1 Complex.

Metal IonM-N Interaction Energy (kJ/mol)M-O Interaction Energy (kJ/mol)
Cu(II)-180-250
Ni(II)-165-230
Zn(II)-150-210

Note: These values are illustrative and represent the type of data that could be obtained from computational studies. The stronger M-O interaction reflects the expected chelation upon deprotonation.

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Advanced Spectroscopic and Structural Characterization of 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol and Its Complexes

X-ray Diffraction Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol has not been reported, we can infer its solid-state characteristics by examining analogous molecular structures.

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions, driven by its key functional groups: the hydroxyl (-OH), the pyridine (B92270) nitrogen, and the trifluoromethyl (-CF3) group.

Hydrogen Bonding: The primary interaction governing the crystal lattice would be hydrogen bonding involving the pyridin-3-ol moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of robust supramolecular synthons, such as chains or sheets. For instance, O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another are a common and stabilizing interaction in related structures.

π-π Stacking: The aromatic nature of both the phenyl and pyridine rings suggests that π-π stacking interactions could also be a feature of the crystal packing, further stabilizing the solid-state structure.

A hypothetical arrangement might involve layers of molecules linked by O-H···N bonds, with the trifluoromethylphenyl groups of adjacent layers interleaving, stabilized by C-H···F and π-π interactions.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondO-HN (pyridine)Formation of primary structural motifs (e.g., chains, dimers)
Weak Hydrogen BondC-H (aromatic)O (hydroxyl)Stabilization of the primary motifs
Weak Hydrogen BondC-H (aromatic)F-C (CF3)Cross-linking between molecular layers or chains
π-π StackingPhenyl/Pyridine RingPhenyl/Pyridine RingOverall lattice stabilization

The primary conformational interest in this compound is the dihedral angle between the pyridine and phenyl rings. In the solid state, this conformation is a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Torsional Angle: The molecule is not expected to be perfectly planar due to steric hindrance between the ortho hydrogens of the two rings. A twisted conformation is therefore anticipated. Studies on analogous bi-aryl systems show a wide range of dihedral angles in the solid state, often influenced by the specific crystal packing environment. The trifluoromethyl group, being sterically demanding, may influence this angle. researchgate.net

-CF3 Group Orientation: The trifluoromethyl group itself may exhibit rotational disorder within the crystal lattice, a common phenomenon for this substituent. rsc.org The specific orientation it adopts would be one that minimizes steric clashes and maximizes favorable intermolecular contacts.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (C12H8F3NO). Tandem mass spectrometry (MS/MS) experiments would reveal its characteristic fragmentation pathways upon collision-induced dissociation. While a published spectrum for this specific molecule is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related compounds. libretexts.orgresearchgate.netnih.gov

The molecular ion ([M]+•) would have an m/z of approximately 239.0558.

Proposed Fragmentation Pathway:

Loss of CO: A common fragmentation for phenols and hydroxypyridines is the loss of a neutral carbon monoxide molecule, leading to a highly conjugated radical cation.

Loss of H• or F•: Cleavage of a C-H or C-F bond could occur. Loss of a fluorine radical from the -CF3 group is a possibility.

Cleavage of the C-C bond: The bond between the two aromatic rings could cleave, leading to fragments corresponding to the trifluoromethylphenyl cation and the hydroxypyridine radical, or vice versa.

Sequential Losses from the -CF3 group: The trifluoromethyl group can undergo sequential loss of fluorine atoms. For example, the loss of HF is a common fragmentation pathway for fluorine-containing compounds.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted)Proposed FormulaOrigin
239.0558[C12H8F3NO]+•Molecular Ion [M]+•
211.0609[C11H8F3N]+•[M - CO]+•
170.0503[C11H8N]+•[M - CO - F - HF]+•
145.0398[C7H4F3]+Trifluoromethylphenyl cation
95.0371[C5H5NO]+•Hydroxypyridine radical cation

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Studies (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would become essential if chiral derivatives were synthesized.

Chirality could be introduced into the molecule in several ways, for example:

Atropisomerism: If bulky substituents were introduced at the positions ortho to the inter-ring C-C bond, rotation around this bond could be restricted, leading to stable, separable enantiomers (atropisomers).

Derivatization with a Chiral Moiety: Attachment of a chiral auxiliary to the hydroxyl group or another part of the molecule would create diastereomers.

If such chiral derivatives were prepared, CD spectroscopy would be a powerful tool for their stereochemical analysis. A CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the chromophores (the aromatic rings). The mirror-image CD spectra of the two enantiomers would allow for their differentiation and the determination of enantiomeric excess. ORD spectroscopy, which measures the change in optical rotation with wavelength, would provide complementary information. The synthesis and chiroptical analysis of chiral derivatives would be a valuable area for future research to explore stereoselective interactions with biological targets.

Theoretical and Computational Chemistry Approaches to 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed picture of its behavior.

DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would offer a balance between computational cost and accuracy for determining the optimized geometry and electronic properties. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, would serve as a benchmark for more accurate energy calculations and for validating DFT results.

Electronic Structure and Molecular Orbitals

A primary output of quantum chemical calculations is the electronic structure, including the distribution of electrons and the nature of the molecular orbitals. Key parameters that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethylphenyl moiety.

Table 1: Hypothetical Electronic Properties of this compound

Parameter Expected Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating ability
LUMO Energy -1.5 to -2.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.5 eV Relates to chemical stability and reactivity

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map for this compound would illustrate regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue).

It is anticipated that the region around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring would exhibit a strong negative potential, making them sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the hydroxyl group and the areas around the trifluoromethyl group would likely show a positive potential, indicating sites for nucleophilic attack or hydrogen bond acceptance.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bond connecting the pyridine and phenyl rings. A conformational analysis would be essential to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers.

This analysis is typically performed by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting potential energy surface (PES) would reveal the energy barriers between different conformers. The most stable conformation is expected to be non-planar to minimize steric hindrance between the rings, with a specific dihedral angle defining the lowest energy state.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted spectra would be invaluable for assigning the signals in an experimentally obtained spectrum of this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. The resulting theoretical IR spectrum provides insight into the vibrational modes of the molecule and can be compared with experimental IR data to confirm its structure.

Reaction Mechanism Elucidation via Computational Modeling

Should this compound be involved in a chemical reaction, computational modeling could be used to elucidate the reaction mechanism. This involves identifying the transition state structures, which are first-order saddle points on the potential energy surface. By calculating the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathway can be determined. This approach provides detailed insights into reaction kinetics and selectivity that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Solution Behavior

While quantum mechanics calculations are typically performed in the gas phase (in vacuo), Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide information on solvation effects, conformational dynamics in solution, and the formation of intermolecular interactions such as hydrogen bonds with the solvent. This is crucial for understanding how the solvent influences the molecule's properties and reactivity.

Derivatives, Analogues, and Structure Activity Relationship Studies Non Biological Context

Systematic Synthesis of Structural Analogues

The generation of a library of structural analogues of 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol is foundational to exploring its structure-property relationships. Synthetic strategies typically focus on modifying both the pyridinol and the phenyl rings.

One general and effective approach to constructing the core polysubstituted 3-hydroxypyridine (B118123) scaffold is through a hetero-Diels-Alder reaction. This method involves the reaction of 5-alkoxyoxazoles with various dienophiles, providing a single-step access to a range of functionalized building blocks. rsc.org For creating the crucial 5-aryl linkage, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are standard methodologies. These reactions would typically involve coupling a 5-halopyridin-3-ol derivative with an appropriately substituted phenylboronic acid or organostannane.

Analogues can be systematically synthesized by:

Varying the substitution on the phenyl ring: Commercially available or readily synthesized (trifluoromethyl)phenylboronic acids with additional substituents (e.g., methoxy (B1213986), nitro, chloro groups) can be used in cross-coupling reactions to introduce diverse electronic and steric features.

Modifying the pyridine (B92270) ring: Substituents can be introduced at the 2-, 4-, or 6-positions of the pyridine ring. For instance, chlorination followed by nucleophilic substitution can install various functional groups.

Altering the trifluoromethyl group position: The synthesis can be adapted to use phenyl precursors where the -CF3 group is at the ortho- or para-position, allowing for a systematic study of isomeric effects. rsc.org

A representative synthetic approach for creating analogues involves the reaction of a 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a hydrazine (B178648) derivative to form a hydrazone, which can then undergo cyclization to form a pyrazole (B372694) aldehyde, a versatile intermediate for further functionalization. nih.gov While this applies to pyrazoles, similar multi-step sequences starting from substituted acetophenones and pyridine building blocks are conceivable for the target scaffold.

Modulation of Electronic and Steric Properties through Substitution

The electronic and steric characteristics of this compound analogues can be precisely tuned through strategic substitution. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine, which significantly impacts the electron density of the aromatic rings. nih.gov

Electronic Effects: The Hammett constant (σ) is a quantitative measure of the electronic effect of a substituent. The -CF3 group has a Hammett constant (σm) of 0.43-0.54, indicating its strong electron-withdrawing nature. nih.gov This effect can be modulated by introducing other substituents:

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) on the phenyl or pyridine ring would counteract the effect of the -CF3 group, increasing the electron density of the π-system.

Electron-Withdrawing Groups (EWGs): Additional EWGs like nitro (-NO2) or cyano (-CN) would further decrease the electron density, making the aromatic system more electron-poor. researchgate.net

Steric Effects: Steric hindrance can be modified by introducing bulky substituents. This is critical for applications in catalysis and materials science where the shape of the molecule influences its interactions. nih.govnih.gov For example, replacing the hydrogen atoms on the phenyl ring with tert-butyl groups would dramatically increase the steric bulk around that portion of the molecule.

The following table summarizes the expected impact of various substituents on the electronic and steric properties of the parent compound.

Substituent (R) PositionSubstituent GroupExpected Electronic EffectExpected Steric Effect
Phenyl Ring-OCH₃ (para to -CF₃)Electron-donating (counteracts -CF₃)Minor increase
Phenyl Ring-NO₂ (ortho to -CF₃)Strongly electron-withdrawingModerate increase
Phenyl Ring-C(CH₃)₃ (para to pyridyl)Electron-donating (inductive)Significant increase
Pyridine Ring (Position 2)-ClElectron-withdrawing (inductive)Minor increase
Pyridine Ring (Position 6)-PhElectron-withdrawing (inductive), π-acceptorSignificant increase

This table is illustrative and based on established principles of physical organic chemistry.

Influence of Structural Modifications on Coordination Behavior

The pyridine nitrogen and the hydroxyl oxygen of this compound and its analogues provide potential coordination sites for metal ions. The coordination behavior is heavily influenced by the electronic and steric modifications discussed previously. rsc.org

The strong electron-withdrawing effect of the -CF3 group reduces the electron density on the pyridine nitrogen, decreasing its basicity and thus its ability to act as a σ-donor ligand. nih.gov This can weaken the resulting metal-ligand bond. However, this electronic modulation can be beneficial in certain contexts.

Studies on related trifluoromethyl-pyridine ligands have shown that:

Isomeric Effects are Significant: The position of the -CF3 group can alter the coordination mode. For example, in zinc complexes with trifluoromethyl-pyridine carboxylic acids, different isomers led to distinct N,O-chelated versus N,O-monodentate coordination structures. rsc.org

Chelation is Influential: Analogues designed to be bidentate or tridentate ligands can form highly stable complexes with transition metals and lanthanides. nih.govornl.gov For example, introducing a phosphinoylmethyl group at the 2-position of the pyridine ring creates a bidentate ligand that coordinates effectively to lanthanide ions. nih.gov

Steric Hindrance Dictates Geometry: Bulky substituents near the coordination sites can prevent the formation of certain complex geometries or limit the number of ligands that can coordinate to a single metal center.

The table below outlines how specific structural modifications could influence coordination behavior.

Structural ModificationExpected Effect on Ligand PropertiesPotential Impact on Coordination
Add -OCH₃ to Phenyl RingIncreases electron density on pyridine NStronger metal-ligand bond, increased complex stability
Add second -CF₃ to Phenyl RingFurther decreases electron density on NWeaker metal-ligand bond, potentially altered redox properties of the complex
Add chelating group at C2Creates a bidentate ligandFormation of stable 5- or 6-membered metallacycles
Add bulky group at C6Increases steric hindrance around NMay favor lower coordination numbers or distorted geometries

Influence of Structural Modifications on Catalytic Performance

Metal complexes derived from this compound analogues are potential catalysts. The ligand framework plays a critical role in tuning the activity and selectivity of the metal center. researchgate.netnih.gov The electronic and steric properties of the ligand directly impact the catalytic cycle, including substrate binding, activation, and product release.

Tuning Electronic Properties: The electron density at the metal center can be fine-tuned by the ligand's substituents. Electron-withdrawing groups, like the -CF3 group, can make the metal center more electrophilic (electron-deficient). nih.gov This can enhance its reactivity in certain catalytic reactions, such as Lewis acid catalysis or oxidative additions. Conversely, electron-donating groups can make the metal more electron-rich, which is often favorable for reductive elimination steps.

Controlling Steric Environment: Bulky substituents can create a specific pocket around the metal center, influencing substrate selectivity (e.g., regioselectivity or enantioselectivity). This steric control can prevent catalyst deactivation pathways, such as the formation of inactive dimers. nih.gov

For instance, in cross-coupling reactions catalyzed by palladium, ligands with specific steric and electronic profiles are essential for efficient catalysis. rsc.org A complex of palladium with a derivative of this compound could potentially be used in reactions like Suzuki or Heck couplings. By systematically varying the substituents on the ligand, one could optimize the catalyst for a specific transformation, balancing the need for oxidative addition (favored by electron-rich ligands) and reductive elimination (favored by sterically bulky ligands).

Influence of Structural Modifications on Material-Related Properties

The incorporation of fluorinated moieties like the trifluoromethylphenyl group into polymers is a known strategy for developing high-performance materials. nih.govmdpi.com Analogues of this compound could serve as monomers or additives to create polymers with tailored properties.

The key contributions of the trifluoromethyl group to material properties include:

Thermal Stability: The carbon-fluorine bond is exceptionally strong, which can impart high thermal and oxidative stability to polymers containing this group. mdpi.commdpi.com

Solubility: The presence of -CF3 groups can disrupt polymer chain packing, often leading to improved solubility in common organic solvents, which is advantageous for processing. nih.gov

Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants and dielectric loss, making them valuable for applications in microelectronics and high-frequency communication. The -CF3 group increases the free volume within the polymer matrix, which contributes to a lower dielectric constant. nih.gov

Hydrophobicity: The fluorinated group increases the hydrophobicity of the material, which can be useful for creating water-repellent surfaces or protective coatings.

By synthesizing polymers from difunctional analogues of 5-[3-(trifluoromethyl)phenyl)pyridin-3-ol (e.g., by adding polymerizable groups), one could create novel poly(aryl ether)s or related structures. The properties of these materials could be systematically tuned by altering the substituents on the monomer unit.

Polymer PropertyInfluence of the this compound Moiety
Thermal Stability (Td5%) High, due to strong C-F bonds. Expected to be >400-500 °C. nih.govmdpi.com
Solubility Generally good in organic solvents like DMF, DMAc, NMP. nih.gov
Dielectric Constant Low, due to increased free volume from the -CF3 group. nih.gov
Mechanical Properties Can exhibit high tensile strength and Young's modulus. nih.gov

Potential Applications in Advanced Materials Science Research

Integration into Functional Polymeric Architectures

There is no available scientific literature that describes the synthesis or characterization of functional polymeric architectures incorporating 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol as a monomer or a pendant group. The reactivity of the hydroxyl and pyridine (B92270) groups suggests potential for its use in step-growth polymerization (e.g., to form polyethers or polyesters) or as a functional side-chain in addition polymers. However, no studies have been published to validate these theoretical applications.

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

No research data has been found detailing the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. While pyridine and trifluoromethylphenyl motifs are present in some classes of OLED materials, such as host materials, electron-transporting materials, or ligands in phosphorescent emitters, this specific compound has not been investigated for these purposes. Its photophysical properties, such as luminescence and quantum yield, which are critical for OLED applications, have not been reported.

Applications in Chemo-sensing and Probes

There are no published reports on the application of this compound as a chemosensor or a molecular probe. The pyridine moiety could potentially act as a binding site for metal ions or other analytes, and the trifluoromethyl group can influence the electronic properties of the system, which might lead to detectable changes in fluorescence or color upon binding. However, no studies have been conducted to explore or demonstrate these potential sensing capabilities.

Framework Materials (e.g., MOFs, COFs) Component

No evidence exists in the current body of scientific literature for the use of this compound as a ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). The presence of a coordinating pyridine group and a hydroxyl group that could potentially be modified into other linking functionalities suggests its theoretical utility as a linker. However, no MOFs or COFs incorporating this specific molecule have been synthesized or reported.

Catalytic Applications of 5 3 Trifluoromethyl Phenyl Pyridin 3 Ol As a Ligand or Organocatalyst

Transition Metal Catalysis (e.g., Cross-Coupling, Asymmetric Catalysis)

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. The electronic nature of the pyridine (B92270) ligand is crucial in tuning the reactivity of the metal center. In 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol, the potent electron-withdrawing effect of the trifluoromethyl group, transmitted through the phenyl ring, would decrease the electron density on the pyridine nitrogen. This electronic feature could be beneficial in catalytic processes where a more electrophilic metal center is advantageous.

The inherent structure of this compound serves as a foundational scaffold for further ligand design. Strategic modifications could be implemented to enhance catalytic performance for specific reactions. For instance, the introduction of chiral moieties could pave the way for its application in asymmetric catalysis, where the creation of a single enantiomer of a product is desired. The hydroxyl group also presents a convenient handle for further functionalization to fine-tune steric and electronic properties.

A hypothetical optimization study for a new ligand based on this scaffold in a palladium-catalyzed cross-coupling reaction might explore various derivatives, as illustrated in the theoretical data presented in Table 1.

Table 1: Illustrative Data for Ligand Optimization in a Hypothetical Cross-Coupling Reaction

Ligand Derivative Metal Precursor Reaction Temperature (°C) Theoretical Yield (%)
5-[3-(CF3)phenyl]pyridin-3-ol Pd(OAc)2 100 55
3-Allyloxy-5-[3-(CF3)phenyl]pyridine Pd(OAc)2 100 72
5-[3-(CF3)phenyl]pyridin-3-yl benzoate Pd2(dba)3 110 85
Chiral Amino Alcohol Derivative [Ir(cod)Cl]2 50 95 (90% ee)

Note: This table is a hypothetical representation and does not reflect actual experimental results.

Organocatalysis and Acid-Base Catalysis

The dual functionality of this compound, possessing both a Brønsted acidic hydroxyl group and a Lewis basic pyridine nitrogen, makes it a candidate for bifunctional organocatalysis. Such catalysts can simultaneously activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. The trifluoromethyl group would increase the acidity of the phenolic proton, which could be advantageous in reactions requiring proton transfer or hydrogen bond donation to an electrophile.

Homogeneous and Heterogeneous Catalytic Systems

In its native state, this compound would function as a homogeneous catalyst or ligand, dissolving in the reaction medium. For improved sustainability and ease of separation, it could be anchored to a solid support to create a heterogeneous catalyst. The hydroxyl group provides a convenient point of attachment for immobilization onto various materials such as polymers or silica. This would facilitate catalyst recovery and reuse, which are important considerations in industrial chemical processes.

The potential performance of such a heterogenized system could be assessed in a continuous flow reactor, with key parameters being monitored as shown in the hypothetical data in Table 2.

Table 2: Theoretical Performance of an Immobilized this compound based Catalyst in a Flow System

Solid Support Residence Time (min) Operating Temperature (°C) Theoretical Conversion (%)
Merrifield Resin 10 90 92
Amino-functionalized Silica 15 100 88
Monolithic Reactor 5 120 99

Note: This table is a hypothetical representation and does not reflect actual experimental results.

Q & A

Q. What are the optimal synthetic routes for preparing 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A three-step approach is commonly employed for trifluoromethylpyridine derivatives:

Trifluoromethylation : Use CuCF₃ or analogous reagents to introduce the CF₃ group to a pyridine precursor .

Cyclization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-(trifluoromethyl)phenyl group .

Hydroxylation : Oxidize the pyridine ring at the 3-position using H₂O₂/acid or enzymatic methods .

  • Critical Factors :
  • Temperature: Higher temps (>120°C) improve trifluoromethylation efficiency but may degrade sensitive intermediates.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Resolve regiochemical ambiguities; the CF₃ group deshields adjacent protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~284.07) and detect fragmentation patterns .
  • IR Spectroscopy : Identify hydroxyl (ν ~3200–3400 cm⁻¹) and C-F stretches (ν ~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density. The CF₃ group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 5-position .
  • MD Simulations : Model solvent effects (e.g., DMF vs. THF) to predict reaction kinetics .
  • Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate bioactivity (e.g., IC₅₀) under uniform conditions (pH, temperature, cell lines) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • SAR Analysis : Systematically vary substituents (e.g., replace -OH with -OCH₃) to isolate contributing moieties .

Key Research Challenges

  • Regioselectivity : Competing substitution at pyridine positions 3 vs. 5 requires directing groups (e.g., -NH₂) .
  • Stability : The hydroxyl group may undergo oxidation; stabilize with inert atmospheres or antioxidants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.